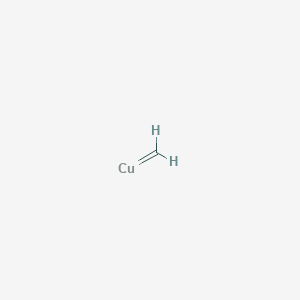
Methylidenecopper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylidenecopper is an organocopper compound with the chemical formula CuCH₂ It is a highly reactive species that plays a significant role in organometallic chemistry
準備方法
Synthetic Routes and Reaction Conditions
Methylidenecopper can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with methyllithium in the presence of a ligand. The reaction typically occurs at low temperatures to stabilize the highly reactive this compound intermediate.
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings for research purposes, industrial production methods are not well-documented due to its high reactivity and instability. advancements in organometallic chemistry may lead to more efficient production techniques in the future.
化学反応の分析
Types of Reactions
Methylidenecopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: this compound can participate in substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) compounds.
Reduction: Elemental copper.
Substitution: Various organocopper compounds depending on the substituents used.
科学的研究の応用
Methylidenecopper has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: this compound is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
作用機序
The mechanism of action of methylidenecopper involves its ability to form strong bonds with carbon atoms, facilitating various chemical transformations. The compound interacts with molecular targets through its copper center, which can undergo oxidation and reduction cycles, enabling it to participate in catalytic processes. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Copper(I) chloride (CuCl): A common precursor in the synthesis of methylidenecopper.
Copper(II) oxide (CuO): A product of the oxidation of this compound.
Organocopper compounds: Various organocopper compounds share similar reactivity and applications.
Uniqueness
This compound is unique due to its highly reactive nature and its ability to form strong carbon-copper bonds. This reactivity makes it a valuable intermediate in organic synthesis and catalysis, distinguishing it from other copper compounds that may be more stable but less reactive.
特性
CAS番号 |
108295-75-6 |
|---|---|
分子式 |
CH2Cu |
分子量 |
77.57 g/mol |
IUPAC名 |
methylidenecopper |
InChI |
InChI=1S/CH2.Cu/h1H2; |
InChIキー |
CLKUPZYLSZLSSN-UHFFFAOYSA-N |
正規SMILES |
C=[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



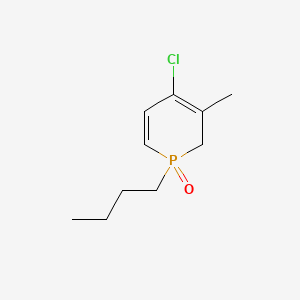

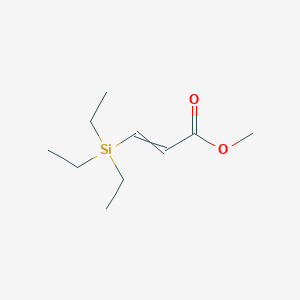


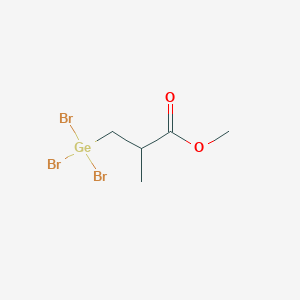
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

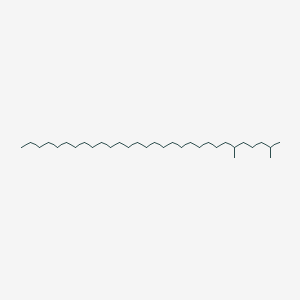
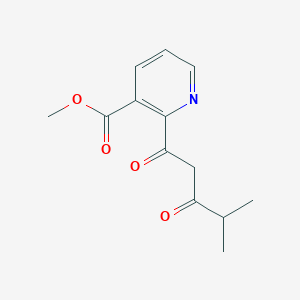
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)
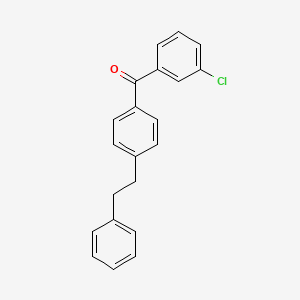
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
